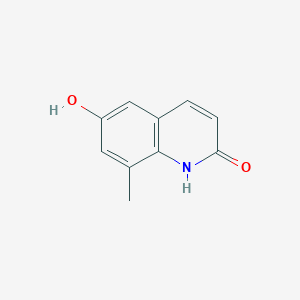

6-Hydroxy-8-methylquinolin-2(1H)-one

Descripción

Propiedades

IUPAC Name |

6-hydroxy-8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-8(12)5-7-2-3-9(13)11-10(6)7/h2-5,12H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIKBJPZUYXYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 6-Hydroxy-8-methylquinolin-2(1H)-one: Structure, Properties, and Therapeutic Potential

Abstract

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmacologically active compounds.[1] These structures are recognized for a wide spectrum of biological activities, including antitumor, antibiotic, and anti-inflammatory properties.[2] This technical guide provides a comprehensive analysis of a specific derivative, 6-Hydroxy-8-methylquinolin-2(1H)-one. We will delve into its fundamental chemical identity, structural features, and detailed spectroscopic profile, which are essential for its unambiguous identification and quality control. Furthermore, this paper outlines a plausible synthetic pathway, discusses its potential for chemical modification, and explores its therapeutic promise by drawing parallels with structurally related quinoline and quinolinone analogues. This document is intended to serve as a foundational resource for researchers in chemical synthesis, drug discovery, and materials science.

Chemical Identity and Structural Elucidation

6-Hydroxy-8-methylquinolin-2(1H)-one is a bicyclic aromatic compound featuring a pyridine ring fused to a substituted phenol. The defining characteristic of the quinolin-2(1H)-one system is the lactam (a cyclic amide) functionality within the pyridine ring, which coexists in tautomeric equilibrium with its lactim (enol) form, though the lactam form is generally more stable and predominant.[3] The structure is further functionalized with an electron-donating hydroxyl group at the C6 position and a methyl group at the C8 position, which significantly influence its electronic properties and potential for intermolecular interactions.

| Identifier | Value | Source |

| IUPAC Name | 6-Hydroxy-8-methyl-1,2-dihydroquinolin-2-one | - |

| CAS Number | 143268-86-4 | [4] |

| Molecular Formula | C₁₀H₉NO₂ | Calculated |

| Molecular Weight | 175.19 g/mol | [4] |

| Canonical SMILES | CC1=CC(O)=CC2=C1NC(=O)C=C2 | - |

Physicochemical and Spectroscopic Profile

The accurate characterization of 6-Hydroxy-8-methylquinolin-2(1H)-one relies on a combination of physicochemical data and a detailed spectroscopic "fingerprint." While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on established principles and data from closely related analogues.

Physicochemical Properties (Predicted and Comparative)

| Property | Predicted/Comparative Value | Notes |

| Appearance | Off-White to Pale Beige Solid | Based on the analogue 6-hydroxyquinolin-2(1H)-one.[5] |

| Storage | 2-8°C, Refrigerator | Recommended for preserving the integrity of phenolic compounds.[5] |

| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and hot ethanol. | Typical for polar heterocyclic compounds with hydrogen bonding capabilities. |

| Hydrogen Bond Donors | 2 (N-H and O-H) | Calculated |

| Hydrogen Bond Acceptors | 2 (C=O and O-H) | Calculated |

Spectroscopic Analysis

Spectroscopic analysis provides an unambiguous method for structural confirmation and purity assessment. The following data represents the expected spectral characteristics for the predominant lactam tautomer.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.5 (s, 1H, N-H), δ ~9.5 (s, 1H, O-H), δ 7.5-6.8 (m, 4H, Ar-H, C3-H, C4-H, C5-H, C7-H), δ ~2.2 (s, 3H, CH₃). The broad singlets for NH and OH are D₂O exchangeable. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~162 (C=O), δ 150-110 (Aromatic carbons, including C-OH and C-CH₃), δ ~17 (CH₃). Expect 10 distinct carbon signals. |

| FT-IR (KBr Pellet, cm⁻¹) | ν ~3300-3100 (broad, O-H and N-H stretching), ν ~1660 (strong, C=O amide I band), ν ~1600-1450 (C=C aromatic stretching). |

| Mass Spec. (EI) | m/z 175.19 [M]⁺ (Molecular Ion Peak). |

The combined application of these techniques provides a robust validation system. For instance, the presence of the carbonyl stretch in the IR spectrum confirms the lactam structure, while NMR spectroscopy precisely maps the proton and carbon environments, validating the substitution pattern.[3]

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

A robust synthetic strategy would begin with 4-amino-2-methylphenol and diethyl malonate. The workflow is visualized below.

Sources

6-Hydroxy-8-methylquinolin-2(1H)-one CAS 143268-86-4 supplier

An In-Depth Technical Guide to 6-Hydroxy-8-methylquinolin-2(1H)-one (CAS 143268-86-4) for Researchers and Drug Development Professionals

Introduction: The Significance of the Quinolinone Scaffold

The quinoline and quinolinone ring systems are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties.[1] As a heterocyclic aromatic compound, quinoline consists of a benzene ring fused to a pyridine ring.[1] This structural motif is a cornerstone in the development of pharmaceuticals, with applications ranging from antimalarials and antibacterials to antitumor and anti-inflammatory agents.[2] The derivatization of the quinoline core, such as the introduction of hydroxyl and methyl groups and the formation of a quinolin-2(1H)-one, can significantly modulate its physicochemical properties and biological targets.

This guide focuses on a specific derivative, 6-Hydroxy-8-methylquinolin-2(1H)-one (CAS 143268-86-4), providing a comprehensive technical overview for researchers, scientists, and professionals in drug development. Given the limited commercial availability of this compound, this document emphasizes potential synthetic routes and explores its putative applications based on the well-established activities of structurally related molecules.

Physicochemical Properties and Structural Features

6-Hydroxy-8-methylquinolin-2(1H)-one possesses a molecular formula of C10H9NO2 and a molecular weight of 175.19 g/mol .[3] The presence of a hydroxyl group at the 6-position and a methyl group at the 8-position on the quinolin-2(1H)-one core suggests several key chemical characteristics. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing solubility and potential interactions with biological macromolecules. The lactam structure of the quinolin-2(1H)-one moiety also presents opportunities for hydrogen bonding. The overall planarity of the bicyclic system can facilitate π-π stacking interactions, which are often crucial for binding to biological targets.[1]

Table 1: Physicochemical Properties of 6-Hydroxy-8-methylquinolin-2(1H)-one

| Property | Value | Source |

| CAS Number | 143268-86-4 | [3] |

| Molecular Formula | C10H9NO2 | [3] |

| Molecular Weight | 175.19 g/mol | [3] |

Synthetic Strategies: A Roadmap for Laboratory Preparation

Proposed Synthetic Pathway

A potential route to 6-Hydroxy-8-methylquinolin-2(1H)-one could commence with a substituted aniline, which is then acylated with cinnamoyl chloride, followed by an intramolecular Friedel-Crafts-type cyclization.

Caption: Proposed synthetic workflow for 6-Hydroxy-8-methylquinolin-2(1H)-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the N-Aryl Cinnamamide Intermediate

-

To a solution of the appropriately substituted aniline (e.g., 4-amino-3-methylphenol) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add a base (e.g., triethylamine or pyridine) to act as an acid scavenger.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of cinnamoyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the N-aryl cinnamamide intermediate.

Step 2: Acid-Catalyzed Cyclization to 6-Hydroxy-8-methylquinolin-2(1H)-one

-

To the purified N-aryl cinnamamide intermediate, add a strong acid catalyst such as trifluoromethanesulfonic acid (TfOH) or polyphosphoric acid (PPA).[4]

-

Heat the reaction mixture to an elevated temperature (e.g., 110 °C) for a specified period, monitoring the progress by TLC.[4]

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water to precipitate the product.[4]

-

Filter the precipitate and wash it with cold water and a non-polar solvent like hexane to remove impurities.[4]

-

Dry the solid to obtain the crude 6-Hydroxy-8-methylquinolin-2(1H)-one.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications and Research Directions

The structural motifs present in 6-Hydroxy-8-methylquinolin-2(1H)-one suggest several promising avenues for research and development.

Antitumor and Cytotoxic Activity

Numerous quinoline and 8-hydroxyquinoline derivatives have demonstrated potent antitumor activities.[5] The planar ring system can intercalate with DNA, while the substituent groups can interact with various enzymes and receptors involved in cell proliferation and survival. The hydroxyl group, in particular, can participate in crucial hydrogen bonding interactions within the active sites of target proteins. Therefore, 6-Hydroxy-8-methylquinolin-2(1H)-one is a compelling candidate for screening in cancer cell line assays to evaluate its cytotoxic potential.

Metal Chelation and Neuroprotective Effects

8-Hydroxyquinoline and its derivatives are well-known for their metal-chelating properties.[6][7] The nitrogen atom of the pyridine ring and the adjacent hydroxyl group form a bidentate ligand capable of coordinating with various metal ions.[6] This chelating ability is the basis for their use in treating neurodegenerative diseases like Alzheimer's, where metal dyshomeostasis is a key pathological feature.[5] The subject compound, having a hydroxyl group, could be investigated for its metal-binding properties and potential neuroprotective effects.

Materials Science and Fluorescence

Quinoline derivatives are often fluorescent and are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors.[6] The electronic properties of 6-Hydroxy-8-methylquinolin-2(1H)-one, influenced by its specific substitution pattern, could be explored for applications in materials science. Its potential to act as a fluorescent sensor for specific metal ions is another area worthy of investigation.

Supplier and Procurement Analysis

As of early 2026, 6-Hydroxy-8-methylquinolin-2(1H)-one with CAS number 143268-86-4 is listed by some major chemical suppliers, but it may not be a readily available stock item and could require custom synthesis.

Table 2: Potential Supplier Information for 6-Hydroxy-8-methylquinolin-2(1H)-one

| Supplier | Product Name | CAS Number | Notes |

| Merck (Sigma-Aldrich) | 6-Hydroxy-8-methylquinolin-2(1H)-one | 143268-86-4 | Product is listed, but availability may be limited.[3] |

For researchers unable to procure this compound directly, custom synthesis is a viable option. Several chemical synthesis companies offer services for producing novel or rare compounds. Additionally, suppliers of quinoline derivatives can be valuable sources for starting materials.

Table 3: Selected Suppliers of Quinoline Derivatives

| Supplier | Product Range |

| Fisher Scientific | A broad range of quinolines and their derivatives.[8] |

| Santa Cruz Biotechnology | Offers a variety of quinoline compounds for research applications.[1] |

| Sigma-Aldrich | An extensive catalog of quinolines and related heterocyclic compounds.[9] |

Conclusion

6-Hydroxy-8-methylquinolin-2(1H)-one represents a promising yet underexplored molecule with significant potential in drug discovery and materials science. While direct procurement may be challenging, this guide provides a solid foundation for its laboratory synthesis based on established chemical principles. The exploration of its biological and physical properties is a fertile ground for future research, with the potential to uncover novel therapeutic agents and advanced materials. The detailed synthetic strategies and contextual information provided herein are intended to empower researchers to pursue the synthesis and investigation of this intriguing quinolinone derivative.

References

-

Merck. 6-Hydroxy-8-methylquinolin-2(1H)-one. [Link]

-

Multichem. Quinoline Dealer and Distributor. [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

-

ACS Omega. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]

-

SciSpace. Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

PMC - NIH. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]

-

ResearchGate. Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. [Link]

-

PubMed. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. [Link]

-

M-CSA. Squalene synthase. [Link]

-

Semantic Scholar. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

PubMed. Biosynthesis of ubiquinone in Escherichia coli K-12: biochemical and genetic characterization of a mutant unable to convert chorismate into 4-hydroxybenzoate. [Link]

-

ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

- Google Patents. WO2017020043A2 - Biosynthesis of polyketides.

-

PubChem. 8-hydroxyquinolin-2(1H)-one. [Link]

Sources

- 1. Quinolines | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. leapchem.com [leapchem.com]

- 3. 6-Hydroxy-8-methylquinolin-2(1H)-one - [sigmaaldrich.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. autechindustry.com [autechindustry.com]

- 8. Quinolines and derivatives | Fisher Scientific [fishersci.com]

- 9. Quinolines | Sigma-Aldrich [sigmaaldrich.com]

biological activity of 6-hydroxy-8-methyl-2-quinolinone derivatives

An In-depth Technical Guide on the Biological Activity of 6-Hydroxy-8-Methyl-2-Quinolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential.[1][2][3] This guide focuses on a specific subclass, the 6-hydroxy-8-methyl-2-quinolinone derivatives, exploring their diverse and potent biological activities. These compounds have emerged as promising candidates in several key therapeutic areas, including oncology, neurodegenerative disease, and inflammatory disorders. Their mechanisms of action are multifaceted, ranging from the inhibition of critical cellular enzymes to the modulation of complex signaling pathways.[4][5] This document provides a comprehensive overview of their anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties, supported by quantitative data, detailed experimental protocols for their evaluation, and visual diagrams of key mechanisms and workflows. The goal is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to advance the exploration of this promising class of molecules.

Introduction: The Quinolinone Core

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention from medicinal chemists due to their wide range of pharmacological activities.[6][7] The quinolinone structure, specifically the 2-quinolinone (or carbostyril) core, is isosteric with coumarin and is present in many bioactive natural and synthetic products.[8] The versatility of the quinolinone ring allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile to achieve enhanced potency and target selectivity.[2] The addition of a hydroxyl group at the C-6 position and a methyl group at the C-8 position creates the 6-hydroxy-8-methyl-2-quinolinone scaffold, a framework that has been explored for a variety of therapeutic applications.

Anticancer Activity: A Multifaceted Approach

Quinoline derivatives are prominent in oncology research, with many demonstrating potent cytotoxicity against a wide array of cancer cell lines.[4][9] Their mechanisms of action are diverse and often involve targeting multiple pathways crucial for cancer cell survival and proliferation.[4][10]

Mechanisms of Action

The anticancer effects of quinolinone derivatives are frequently attributed to their ability to:

-

Induce Apoptosis: Triggering programmed cell death is a primary goal of cancer therapy. These compounds can activate apoptotic pathways, leading to the systematic elimination of malignant cells.[4]

-

Inhibit Protein Kinases: Many quinoline-based molecules act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are essential for the signal transduction pathways that regulate cell growth and angiogenesis.[5][11]

-

Arrest the Cell Cycle: By interfering with the cell cycle, these derivatives can halt the uncontrolled proliferation of cancer cells.[4]

-

Inhibit Topoisomerases: Like some clinically used anticancer drugs, certain quinoline derivatives can inhibit topoisomerase enzymes, which are vital for DNA replication and repair in cancer cells.[5][6]

Signaling Pathway Visualization

The following diagram illustrates a hypothetical mechanism by which a 6-hydroxy-8-methyl-2-quinolinone derivative might inhibit a cancer-related signaling pathway, such as one involving EGFR.

Caption: Hypothetical inhibition of the EGFR signaling pathway by a quinolinone derivative.

Quantitative Data: Cytotoxicity

The efficacy of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrano[3,2-c]quinolones | Hep-G2 (Liver) | Moderate to Strong | [9] |

| Pyrano[3,2-c]quinolones | MCF-7 (Breast) | Moderate to Strong | [9] |

| Quinoline-Chalcone Hybrids | A-549 (Lung) | 2.2 - 15.4 | [11] |

| 7-chloro-4-quinolinylhydrazone | HL-60 (Leukemia) | 0.314 - 4.65 (µg/mL) | [4] |

| Halogenated Pyrano[3,2-h]quinolones | HCT 116 (Colon) | Potent Activity | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[1][10]

Principle: Metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the 6-hydroxy-8-methyl-2-quinolinone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key factor in the progression of many diseases.[13] Quinoline and quinolinone derivatives have shown significant promise as anti-inflammatory agents by targeting several key pharmacological mediators.[14][15]

Mechanisms of Action

The anti-inflammatory effects of these compounds are often achieved through:

-

Inhibition of Pro-inflammatory Mediators: They can suppress the production of nitric oxide (NO), prostaglandins, and leukotrienes.[13]

-

Downregulation of Cytokines: Quinolinone derivatives can reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[13][16]

-

Enzyme Inhibition: A key mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the inflammatory cascade.[14][15] Some derivatives also inhibit phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE).[14][15]

A study on a 7-chloro-4-(piperazin-1-yl)quinoline derivative demonstrated a significant reduction in carrageenan-induced paw edema in mice, which was accompanied by the inhibition of serum NO and COX-2 levels.[16] This highlights the potential of the quinoline scaffold to act via the cyclooxygenase pathway.[16]

Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Quinoline derivatives have emerged as promising neuroprotective agents due to their ability to target multiple pathological processes.[17][18]

Mechanisms of Action

The neuroprotective properties of quinoline derivatives are often linked to their:

-

Antioxidant Activity: Many derivatives act as potent antioxidants, scavenging free radicals and reducing oxidative stress, a key contributor to neuronal damage.[17][19][20] This antioxidant capacity is often predicted based on ionization potential and bond dissociation energies, which relate to hydrogen atom and single electron transfer mechanisms.[20]

-

Enzyme Inhibition: They can inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[18][19] AChE inhibition, in particular, is a primary strategy for treating Alzheimer's disease.[18]

-

Metal Chelation: The 8-hydroxyquinoline scaffold is a well-known metal chelator. By chelating metal ions like copper and zinc, these compounds can modulate metalloprotein activity and reduce metal-induced oxidative stress.[17][21]

In one study, designed quinolinic-based compounds showed a high potential to cross the blood-brain barrier (BBB) and successfully protected both glial and neuronal cells from oxidative insults.[17]

Antimicrobial and Antifungal Activity

The quinoline framework is the basis for the widely used quinolone and fluoroquinolone antibiotics.[10] Derivatives of 6-hydroxy-8-methyl-2-quinolinone also exhibit a broad spectrum of antimicrobial activity.

Mechanisms of Action

In bacteria, the primary mechanism of action for quinolones is the inhibition of DNA gyrase and topoisomerase IV.[10][22] These enzymes are essential for controlling DNA supercoiling, a process critical for bacterial DNA replication and repair.[22] Mammalian cells possess a similar enzyme, but it does not have a supercoiling function and is not susceptible to inhibition by quinolones, providing a basis for their selective toxicity.[22]

Quantitative Data: Antimicrobial Efficacy

Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Quinolone-coupled hybrid (5d) | Gram-positive & Gram-negative bacteria | 0.125 - 8 | [23] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 µM | [24] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | 1.1 µM | [24] |

| N-amino-2-quinolone derivatives | E. coli & Staphylococcus aureus | Active | [8] |

Experimental Workflow: Broth Microdilution for MIC Determination

This workflow outlines the standard procedure for determining the MIC of a quinolinone derivative.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

Derivatives of 6-hydroxy-8-methyl-2-quinolinone represent a versatile and highly promising scaffold in medicinal chemistry. Their demonstrated efficacy across anticancer, anti-inflammatory, neuroprotective, and antimicrobial applications underscores their therapeutic potential. The ability of this single core structure to be modified to target a wide range of biological pathways is a testament to its value as a "privileged" scaffold.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinolinone core to optimize potency and selectivity for specific targets.

-

Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these derivatives.

-

In Vivo Studies: Advancing the most promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Hybrid Molecules: Combining the quinolinone scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities.[11][25]

The continued exploration of 6-hydroxy-8-methyl-2-quinolinone derivatives holds significant promise for the development of next-generation therapeutics to address some of the most challenging diseases.

References

- Saeed, A., Abdou, I., Salem, A., Ghattas, M., Atatreh, N. and AlNeyadi, S. (2020) Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14.

- (2021) Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC.

- Mukherjee, S., & Pal, M. (2013) Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Drug Discovery Today.

- (2023) Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent - IJIRT.

- Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). Comprehensive review on current developments of quinoline-based anticancer agents.

- Solomon, V. R., & Lee, H. (2011). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current medicinal chemistry.

- Mukherjee, S., & Pal, M. (2013).

- (2025)

- Abbas, S. Y., El-Gamal, M. I., & Oh, C. H. (2020).

- El-Sayed, M. A. A., & Abdel-Aziz, M. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules (Basel, Switzerland).

- (2022) Anticancer Activity of Quinoline Derivatives; An Overview (2022) - SciSpace. SciSpace.

- Aboul-Enein, M. N., El-Kerdawy, A. M., Tolba, M. F., & El-Zahabi, H. S. A. (2020). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. Future journal of pharmaceutical sciences.

- Tomma, J. H., & Al-Shamarti, H. A. A. (2014). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Science and Research (IJSR).

- Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants (Basel, Switzerland).

-

Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants (Basel, Switzerland). [Link]

- Katselou, M., Tzani, A., & Detsi, A. (2025). Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. Molecules.

- (2025) Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility - Benchchem. BenchChem.

- (2025) The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. BenchChem.

- Wang, Y., Zhang, D., Liu, Y., Zhang, Y., Zhao, L., Gong, H., & Zhu, W. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules (Basel, Switzerland).

- Al-Ostath, A., & El-Faham, A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland).

- Sharma, P. C., & Kumar, Y. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Asian Journal of Chemistry.

- Gucwa, K., Milewska, M. J., & Bielenica, A. (2018). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & biodiversity.

- (2023) From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Oriental Journal of Chemistry.

- (2023)

- Smith, J. T. (1986). [Mechanism of action of quinolones]. Presse medicale (Paris, France : 1983).

- (2023) Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional - Benchchem. BenchChem.

- (2018) Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. International Journal of Chemical and Molecular Engineering.

- Geng, J., Li, M., & Wang, J. (2015). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Asian journal of pharmaceutical sciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orientjchem.org [orientjchem.org]

- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 9. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. ijirt.org [ijirt.org]

- 14. researchgate.net [researchgate.net]

- 15. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

- 22. [Mechanism of action of quinolones] [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-Hydroxy-8-methylcarbostyril

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-8-methylcarbostyril, a substituted derivative of the carbostyril (2(1H)-quinolinone) nucleus, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The strategic placement of a hydroxyl group at the 6-position and a methyl group at the 8-position on the quinolinone scaffold is anticipated to confer unique physicochemical and biological properties. This guide provides a comprehensive overview of its nomenclature, physicochemical characteristics, a plausible synthetic route, and its potential applications, drawing upon the established knowledge of its structural analogues.

Nomenclature and Structure

The systematic identification of this compound is crucial for unambiguous scientific communication.

Synonyms:

-

6-Hydroxy-8-methyl-2(1H)-quinolinone

-

6-Hydroxy-8-methyl-2-quinolone

-

8-Methyl-6-hydroxycarbostyril

IUPAC Name:

The internationally recognized IUPAC name for this compound is 6-hydroxy-8-methylquinolin-2(1H)-one .[1]

The "carbostyril" nomenclature is a common or trivial name for 2(1H)-quinolinone. The numbering of the quinoline ring system dictates the positions of the hydroxyl (-OH) and methyl (-CH₃) substituents.

Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Appearance | Expected to be an off-white to pale beige solid, similar to other hydroxyquinolinones.[2] |

| Melting Point | Estimated to be in the range of 200-230 °C, based on the melting point of similar substituted quinolinones. For example, 6-hydroxy-2-methylquinoline melts at 214-218 °C.[2] |

| Solubility | Likely to have low solubility in water and higher solubility in polar organic solvents such as DMSO and DMF, a common characteristic of hydroxyquinoline derivatives. |

| pKa | The hydroxyl group is expected to have a pKa around 9-10, similar to other 8-hydroxyquinolines, making it a weak acid.[3] The amide proton would be significantly less acidic. |

| LogP (Octanol/Water) | The LogP is predicted to be in the range of 1.5 to 2.5, indicating moderate lipophilicity. This is based on the values for related structures like 6-hydroxymethylquinoline (LogP ~1.3).[4] |

Synthesis Methodology

A specific, validated synthesis protocol for 6-hydroxy-8-methylcarbostyril is not extensively documented. However, a plausible synthetic route can be designed based on established methods for quinolinone synthesis, such as modifications of the Knorr or Friedländer syntheses, or through intramolecular cyclization reactions.[5]

A potential approach would involve the cyclization of an appropriately substituted aniline derivative.

Proposed Synthetic Pathway

A likely synthetic strategy would start from 2-methyl-4-aminophenol. This starting material contains the required methyl group at what will become the 8-position and a hydroxyl group that can be protected and later revealed at the 6-position.

Figure 1: Proposed Synthesis of 6-Hydroxy-8-methylcarbostyril. This diagram illustrates a potential multi-step synthesis beginning with 2-methyl-4-aminophenol.

Experimental Protocol (Hypothetical)

-

Protection of the Amine: React 2-methyl-4-aminophenol with acetic anhydride to selectively acetylate the more nucleophilic amino group, yielding N-(4-hydroxy-2-methylphenyl)acetamide.

-

Protection of the Hydroxyl Group: Further treatment with acetic anhydride under different conditions would protect the phenolic hydroxyl group as an acetate ester.

-

Michael Addition: The protected aniline derivative would then undergo a Michael addition with an α,β-unsaturated ester like ethyl acrylate in the presence of a base.

-

Intramolecular Cyclization (Friedel-Crafts Acylation): The resulting intermediate is then treated with a strong acid catalyst (e.g., polyphosphoric acid) and heated to induce an intramolecular Friedel-Crafts acylation, forming the dihydroquinolinone ring.

-

Dehydrogenation: The dihydroquinolinone is then dehydrogenated to the aromatic quinolinone using a suitable oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C).

-

Deprotection: Finally, the acetate protecting group on the hydroxyl function is removed by acid or base hydrolysis to yield the target compound, 6-hydroxy-8-methylcarbostyril.

Potential Applications and Biological Activity

The biological activities of 6-hydroxy-8-methylcarbostyril can be extrapolated from the known pharmacology of the 8-hydroxyquinoline and quinolinone scaffolds.[6]

Metal Chelation and its Consequences

The 8-hydroxyquinoline core is a well-known and potent chelating agent for various metal ions, including Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[7] This ability to bind metals is central to its diverse biological effects. The chelation can disrupt the function of metalloenzymes that are crucial for the growth and replication of pathogens or cancer cells.[7]

Figure 2: Mechanism of Action via Metal Chelation. This diagram illustrates how 6-hydroxy-8-methylcarbostyril may exert its biological effects by chelating essential metal ions, thereby inhibiting metalloenzymes and modulating metal homeostasis.

Antimicrobial and Antifungal Activity

Derivatives of 8-hydroxyquinoline are known to possess broad-spectrum antibacterial and antifungal properties.[6] The presence of the hydroxyl group is critical for this activity. It is plausible that 6-hydroxy-8-methylcarbostyril would exhibit similar antimicrobial effects. Hybrid molecules incorporating quinoline structures have shown potent activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis.[8]

Anticancer Potential

The anticancer properties of 8-hydroxyquinoline derivatives are also linked to their interaction with metal ions.[7] They can inhibit metalloenzymes that are vital for tumor growth and proliferation. Additionally, some quinolinone derivatives have been investigated as inhibitors of various kinases involved in cancer signaling pathways.

Neuroprotective Applications

Dysregulation of metal ion homeostasis is implicated in several neurodegenerative diseases.[7] Compounds based on the 8-hydroxyquinoline scaffold have been explored for their neuroprotective effects, attributed to their ability to chelate excess metal ions in the brain.

Conclusion

6-Hydroxy-8-methylcarbostyril is a molecule with significant potential in drug discovery and development. While specific experimental data for this compound is sparse, a strong case for its synthesis and investigation can be made based on the well-documented biological activities of its structural analogs. Its predicted ability to chelate metal ions suggests potential applications as an antimicrobial, anticancer, and neuroprotective agent. The synthetic pathway proposed herein offers a viable route for its preparation, which would enable a thorough evaluation of its physicochemical properties and biological activities. Further research into this and similar substituted quinolinones is warranted to explore their full therapeutic potential.

References

- Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.

-

Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved February 25, 2026, from [Link]

-

SciSpace. (2014, January 15). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved February 25, 2026, from [Link]

-

MDPI. (2020, September 15). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved February 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Hydroxymethylquinoline. PubChem. Retrieved February 25, 2026, from [Link]

-

NISCAIR. (n.d.). Photo physical properties of 8-hydroxy quinoline. Retrieved February 25, 2026, from [Link]

-

MDPI. (2020, September 15). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved February 25, 2026, from [Link]

-

MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved February 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-hydroxyquinolin-2(1H)-one. PubChem. Retrieved February 25, 2026, from [Link]

-

SciSpace. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved February 25, 2026, from [Link]

-

Impact Factor. (2021, October 15). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved February 25, 2026, from [Link]

-

Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved February 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-8-hydroxyquinoline. PubChem. Retrieved February 25, 2026, from [Link]

-

MDPI. (2019, November 28). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved February 25, 2026, from [Link]

-

Bionity. (n.d.). 8-Hydroxyquinoline. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (2025, August 7). Aromatic properties of 8-hydroxyquinoline and its metal complexes. Retrieved February 25, 2026, from [Link]

Sources

- 1. 8-hydroxyquinolin-2(1H)-one | C9H7NO2 | CID 97250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Hydroxy-2-methylquinoline | 613-21-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 4. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

The Therapeutic Potential of Hydroxy-Methylquinolin-2(1H)-ones: A Technical Guide for Drug Discovery Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3][4] Among these, hydroxy-methylquinolin-2(1H)-ones have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the therapeutic landscape of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the synthetic strategies, mechanisms of action, and key structure-activity relationships, offering field-proven insights for researchers, scientists, and drug development professionals. The guide is designed to be a self-validating system, where the causality behind experimental choices is elucidated, and protocols are presented with the necessary detail to ensure reproducibility.

Introduction: The Quinolin-2(1H)-one Core and its Therapeutic Significance

The quinolin-2(1H)-one, also known as carbostyril, is a bicyclic aromatic compound isosteric with coumarin.[5] Its unique chemical architecture allows for extensive functionalization, leading to a diverse library of derivatives with a wide range of biological activities.[1] The introduction of hydroxyl and methyl groups onto this scaffold has been shown to significantly modulate its pharmacological profile, enhancing its potential as a therapeutic agent. These derivatives have garnered considerable attention for their ability to interact with various biological targets, making them attractive candidates for drug discovery programs.[3][6]

This guide will explore the multifaceted therapeutic potential of hydroxy-methylquinolin-2(1H)-ones, focusing on three key areas: oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity: Targeting Key Oncogenic Pathways

Several derivatives of hydroxy-methylquinolin-2(1H)-one have demonstrated potent anticancer activity against a range of human cancer cell lines.[6][7][8][9] The mechanism of action often involves the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Mechanism of Action: Inhibition of Tyrosine Kinases

One of the primary mechanisms underlying the anticancer effects of these compounds is the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase.[7] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell division. Hydroxy-methylquinolin-2(1H)-one derivatives have been shown to bind to the active site of the EGFR tyrosine kinase domain, competing with ATP and thereby blocking downstream signaling.[7]

Caption: Inhibition of EGFR signaling by hydroxy-methylquinolin-2(1H)-ones.

In Vitro Anticancer Activity Data

The cytotoxic effects of various hydroxy-methylquinolin-2(1H)-one derivatives have been evaluated against multiple cancer cell lines using the MTT assay.[7] The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methylquinolin-2(1H)-one derivatives | A-549 (Lung Cancer) | 25-100 µg/ml | [7] |

| 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methylquinolin-2(1H)-one derivatives | MDA-MB (Breast Cancer) | 25 µg/ml | [7] |

| 4-substituted-3-Hydroxyquinolin-2(1H)-ones | MCF-7 (Breast Cancer) | up to 4.82 | [8] |

| 4-substituted-3-Hydroxyquinolin-2(1H)-ones | NCI-H460 (Lung Cancer) | up to 1.8 | [8] |

| Modified 4-hydroxyquinolone analogues | HCT116 (Colon Carcinoma) | as low as 46.5 | [9] |

| Modified 4-hydroxyquinolone analogues | MCF-7 (Breast Carcinoma) | as low as 34.2 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., A549, MDA-MB)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Hydroxy-methylquinolin-2(1H)-one derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[7]

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health.[10] Quinoline derivatives have a long history as antimicrobial agents, and recent studies have highlighted the potent antibacterial and antifungal activities of hydroxy-methylquinolin-2(1H)-ones.[10][11][12][13][14]

Mechanism of Action: Targeting Bacterial DNA Gyrase

A key mechanism of action for the antibacterial effects of quinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[10] This enzyme is essential for DNA replication, recombination, and repair. By inhibiting DNA gyrase, these compounds prevent the bacterial cell from dividing and ultimately lead to cell death.

Caption: Anti-inflammatory mechanism via inhibition of NF-κB, iNOS, and COX-2.

In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory efficacy of these compounds has been demonstrated in models such as the TPA-induced mouse ear edema model. [15]

Experimental Protocol: TPA-Induced Mouse Ear Edema

This is a common in vivo model to assess the topical anti-inflammatory activity of compounds.

Materials:

-

Mice (e.g., BALB/c)

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

Hydroxy-methylquinolin-2(1H)-one derivatives

-

Vehicle (e.g., acetone)

-

Micrometer caliper

Procedure:

-

Topically apply the test compound or vehicle to the inner and outer surfaces of the right ear of the mice.

-

After 30 minutes, apply TPA to the same ear to induce inflammation.

-

Measure the ear thickness using a micrometer caliper at various time points after TPA application (e.g., 6 hours).

-

The percentage inhibition of edema is calculated by comparing the ear thickness of the treated group with the control group. [15]

Synthesis and Structure-Activity Relationships (SAR)

The therapeutic potential of hydroxy-methylquinolin-2(1H)-ones is intrinsically linked to their chemical structure. Various synthetic methodologies have been developed to access a wide range of derivatives, allowing for the systematic exploration of structure-activity relationships. [1][16]

General Synthetic Strategies

A common and efficient method for the synthesis of the quinolin-2(1H)-one core involves the microwave-assisted reaction of anilines with ethyl acetoacetate. [16]Further modifications at different positions of the quinolinone ring can be achieved through various chemical transformations.

Caption: General synthetic workflow for hydroxy-methylquinolin-2(1H)-one derivatives.

Key Structure-Activity Relationship Insights

-

Substitution at N1: The nature of the substituent at the N1 position significantly influences biological activity. For instance, in anticancer derivatives, a phenyl or methyl group at this position can be beneficial. [7]* Substitution at C3: Modifications at the C3 position with various side chains, including those containing amino groups, have been shown to enhance anticancer and antimicrobial activities. [7]* Substitution on the Benzene Ring: The presence of electron-withdrawing or electron-donating groups on the benzene ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with biological targets.

Conclusion and Future Directions

Hydroxy-methylquinolin-2(1H)-ones represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation underscores their potential for the development of novel therapeutics. The established synthetic routes provide a robust platform for the generation of diverse chemical libraries, enabling further optimization of their pharmacological profiles.

Future research should focus on:

-

Lead Optimization: Systematic modification of the lead compounds to improve potency, selectivity, and pharmacokinetic properties.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways to better understand their mode of action.

-

In Vivo Efficacy and Safety Profiling: Comprehensive evaluation in relevant animal models to assess their therapeutic potential and safety.

The continued exploration of this chemical class holds great promise for addressing unmet medical needs and delivering the next generation of innovative medicines.

References

-

Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. (n.d.). ResearchGate. Retrieved from [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. (2016). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). Precision Chemistry. Retrieved from [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. Retrieved from [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones with anticancer activity. (2020). ULisboa Research Portal. Retrieved from [Link]

-

Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.). PMC. Retrieved from [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). International Journal of Advanced Research. Retrieved from [Link]

-

Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of... (n.d.). ResearchGate. Retrieved from [Link]

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). PMC. Retrieved from [Link]

-

3-HYDROXY-QUINOLIN-2(1H)-ONES,A USEFUL SCAFFOLD:SYNTHESIS AND BIOLOGICAL EVALUATION. (n.d.). ULisboa. Retrieved from [Link]

-

Some reactions of 4-hydroxy-2(1H)-quinolinones. (n.d.). ResearchGate. Retrieved from [Link]

-

Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega. Retrieved from [Link]

-

4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

-

Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). PMC. Retrieved from [Link]

-

Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (n.d.). ResearchGate. Retrieved from [Link]

-

Potent anti-inflammatory effects of two quinolinedione compounds, OQ1 and OQ21, mediated by dual inhibition of inducible NO synthase and cyclooxygenase-2. (n.d.). PMC. Retrieved from [Link]

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023). MDPI. Retrieved from [Link]

-

A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. (n.d.). PMC. Retrieved from [Link]

-

6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. (2023). MDPI. Retrieved from [Link]

-

3-(1,1-dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, potent inhibitors of hepatitis C virus RNA-dependent RNA polymerase. (2006). PubMed. Retrieved from [Link]

-

Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijpsr.com [ijpsr.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Potent anti-inflammatory effects of two quinolinedione compounds, OQ1 and OQ21, mediated by dual inhibition of inducible NO synthase and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

6-Hydroxy-8-methylquinolin-2(1H)-one molecular weight and formula

An In-depth Technical Guide to 6-Hydroxy-8-methylquinolin-2(1H)-one

Abstract

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif renowned for its prevalence in natural products and its extensive applications in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of a specific analogue, 6-Hydroxy-8-methylquinolin-2(1H)-one. We will delineate its core molecular and physical properties, explore rational synthetic strategies, detail expected spectroscopic signatures for structural verification, and discuss its therapeutic potential, particularly in the context of drug development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this compound's chemical and biological landscape.

Core Molecular Profile

6-Hydroxy-8-methylquinolin-2(1H)-one is a derivative of the carbostyril (quinolin-2(1H)-one) core. Its structure is characterized by a hydroxyl group at the C-6 position and a methyl group at the C-8 position of the bicyclic ring system. This substitution pattern significantly influences its electronic properties, solubility, and biological activity.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-Hydroxy-8-methyl-1,2-dihydroquinolin-2-one | N/A |

| CAS Number | 143268-86-4 | |

| Molecular Formula | C₁₀H₉NO₂ | Calculated |

| Molecular Weight | 175.19 g/mol | |

| Canonical SMILES | CC1=CC(O)=CC2=C1NC(=O)C=C2 | N/A |

| Appearance | (Expected) Off-white to pale yellow solid | N/A |

The Quinolin-2(1H)-one Scaffold: A Cornerstone in Drug Discovery

The quinolin-2(1H)-one core is of significant interest to the drug development community due to its versatile biological activity. Compounds incorporating this scaffold have demonstrated a wide array of pharmacological effects, including antitumor, kinase inhibition, and antibiotic activities[1]. The ability of the quinolinone ring system to participate in various non-covalent interactions (hydrogen bonding, π-π stacking) allows it to effectively bind to a diverse range of biological targets.

Furthermore, the 8-hydroxyquinoline moiety, present in the title compound, is a classic bidentate chelating agent, capable of sequestering biologically relevant metal ions like iron, copper, and zinc[2][3][4]. This chelation ability is the mechanistic basis for many of the observed antineurodegenerative, anticancer, and antimicrobial properties of 8-hydroxyquinoline derivatives[2][3][5]. The strategic placement of the methyl and hydroxyl groups on the 6-Hydroxy-8-methylquinolin-2(1H)-one backbone thus presents a unique opportunity for developing targeted therapeutics.

Synthesis and Mechanistic Insights

While numerous methods exist for the synthesis of the quinoline core, a common and effective strategy for producing substituted quinolin-2(1H)-ones involves the cyclization of β-aminocinnamic acid derivatives or related precursors. A representative synthetic approach for 6-Hydroxy-8-methylquinolin-2(1H)-one is outlined below.

Experimental Protocol: Proposed Synthesis

This protocol describes a plausible multi-step synthesis starting from commercially available 2-methyl-4-aminophenol.

Step 1: Acetoacetylation of 2-methyl-4-aminophenol

-

Rationale: This step introduces the β-ketoamide functionality necessary for the subsequent cyclization. Diketene or an acetoacetylating agent like ethyl acetoacetate is used.

-

Procedure: a. Dissolve 1.0 equivalent of 2-methyl-4-aminophenol in a suitable solvent (e.g., glacial acetic acid or toluene). b. Add 1.1 equivalents of diketene dropwise at room temperature while stirring. c. Continue stirring for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting material. d. Pour the reaction mixture into ice-water to precipitate the product. e. Filter, wash the solid with cold water, and dry under vacuum to yield the N-(4-hydroxy-2-methylphenyl)-3-oxobutanamide intermediate.

Step 2: Conrad-Limpach Cyclization

-

Rationale: This is an acid-catalyzed intramolecular condensation reaction that forms the quinolinone ring. Concentrated sulfuric acid is a common catalyst that acts as both a catalyst and a dehydrating agent.

-

Procedure: a. Add the intermediate from Step 1 slowly and portion-wise to 10 equivalents of pre-heated (80-90 °C) concentrated sulfuric acid with vigorous stirring. b. After the addition is complete, maintain the temperature for 30-60 minutes. c. Carefully pour the hot acid mixture onto crushed ice. d. Neutralize the resulting slurry with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH 7-8. e. The precipitated solid is collected by filtration, washed thoroughly with water to remove inorganic salts, and dried. f. Recrystallize the crude product from a suitable solvent like ethanol or a DMF/water mixture to obtain pure 6-Hydroxy-8-methylquinolin-2(1H)-one.

Step 3: Structural Validation

-

Rationale: The identity and purity of the final product must be confirmed.

-

Procedure: Analyze the synthesized compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm that the spectral data matches the expected profile for 6-Hydroxy-8-methylquinolin-2(1H)-one.

Caption: Proposed synthetic workflow for 6-Hydroxy-8-methylquinolin-2(1H)-one.

Spectroscopic Characterization and Validation

Spectroscopic analysis is a cornerstone of chemical research, providing definitive proof of molecular structure. The following sections detail the anticipated spectroscopic data for 6-Hydroxy-8-methylquinolin-2(1H)-one, based on its constituent functional groups and structural analogues[6][7].

Table 2: Predicted Spectroscopic Data

| Technique | Region/Shift | Assignment and Rationale |

|---|---|---|

| ¹H NMR | δ 11-12 ppm (broad s, 1H) | Amide proton (N-H), exchangeable with D₂O. |

| δ 9-10 ppm (s, 1H) | Phenolic proton (O-H), exchangeable with D₂O. | |

| δ 7.5-7.8 ppm (d, 1H) | H-4 proton, coupled to H-3. | |

| δ 6.8-7.2 ppm (m, 2H) | Aromatic protons at H-5 and H-7. | |

| δ 6.4-6.6 ppm (d, 1H) | H-3 proton, coupled to H-4. | |

| δ 2.2-2.4 ppm (s, 3H) | Methyl protons (C₈-CH₃). | |

| ¹³C NMR | δ 160-165 ppm | Carbonyl carbon (C-2). |

| δ 150-155 ppm | Phenolic carbon (C-6). | |

| δ 110-140 ppm | Remaining aromatic and vinylic carbons. | |

| δ 15-20 ppm | Methyl carbon (C₈-CH₃). | |

| IR Spectroscopy | 3200-3400 cm⁻¹ (broad) | Overlapping N-H and O-H stretching vibrations. |

| 1640-1660 cm⁻¹ (strong) | C=O (amide I) stretching vibration. | |

| 1500-1620 cm⁻¹ | C=C aromatic ring stretching vibrations. |

| Mass Spectrometry | m/z ≈ 175.06 | Molecular ion peak [M]⁺ corresponding to the formula C₁₀H₉NO₂. |

Therapeutic Potential and Mechanism of Action

The unique combination of a quinolinone core and an 8-hydroxyquinoline metal-binding motif makes 6-Hydroxy-8-methylquinolin-2(1H)-one a compelling candidate for drug discovery programs.

Metal Chelation

The primary mechanism of action for many 8-hydroxyquinoline derivatives is their ability to chelate metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the C-8 hydroxyl group form a stable five-membered ring with divalent metal cations. This sequestration of metal ions can disrupt critical biological processes. For example, depleting cancer cells of essential metals like iron or copper can inhibit cell proliferation and induce apoptosis[2]. This same mechanism is implicated in the treatment of neurodegenerative diseases, where metal dyshomeostasis is a key pathological feature[2][3].

Caption: Metal chelation by the 8-hydroxyquinoline moiety.

Applications in Drug Development

-

Oncology: The antiproliferative activity of related quinolinone compounds suggests potential applications in cancer therapy[1][2].

-

Neurodegenerative Diseases: As a metal chelator, this compound could be investigated for its potential to restore metal homeostasis in diseases like Alzheimer's and Parkinson's[2].

-

Respiratory Diseases: Analogues of 8-hydroxyquinolin-2(1H)-one have been identified as potent and selective β2-agonists, which are crucial for treating asthma and COPD[8]. This suggests that 6-Hydroxy-8-methylquinolin-2(1H)-one could serve as a scaffold for developing novel bronchodilators.

-

Antimicrobial Agents: The 8-hydroxyquinoline core is well-known for its antibacterial and antifungal properties, often linked to its ability to chelate metals required for microbial enzyme function[4][5].

Conclusion

6-Hydroxy-8-methylquinolin-2(1H)-one is a multifaceted molecule with significant potential for advanced research and development. Its well-defined chemical properties, accessible synthetic routes, and promising biological profile, rooted in the dual functionalities of the quinolinone core and the 8-hydroxy metal-binding site, make it a valuable building block for the creation of novel therapeutics. This guide provides the foundational knowledge for scientists to harness the potential of this compelling compound.

References

-

6-Hydroxymethylquinoline. PubChem, National Institutes of Health. [Link]

-

8-hydroxyquinolin-2(1H)-one. PubChem, National Institutes of Health. [Link]

-

Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. ResearchGate. [Link]

-

Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]

-

Hranjec, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2062. [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. [Link]

-

Suliman, F. O. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. [Link]

-

Aly, A. A., et al. (2022). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one and diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydro-quinolin-4-yl)hydrazine-ylidene)succinate. University of Helsinki. [Link]

-

Abdel-Gawad, S. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1409-1416. [Link]

-

Saeedi, M., et al. (2019). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 13, 1547–1568. [Link]

-

Wang, Y., et al. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. European Journal of Medicinal Chemistry, 224, 113697. [Link]

-

Suliman, F. O., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

-

Ghaffari, S., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4279. [Link]

-

Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 5. rroij.com [rroij.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-Substituted 8-Methylquinolin-2-ones: Synthesis, Biological Evaluation, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinolin-2-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. The strategic substitution on this nucleus allows for the fine-tuning of its pharmacological properties, making it an area of intense research in medicinal chemistry. This in-depth technical guide focuses on a specific, promising subclass: 6-substituted 8-methylquinolin-2-ones. The presence of a methyl group at the 8-position and various substituents at the 6-position has been shown to significantly influence the biological activity of these compounds, particularly in the realms of antibacterial and anticancer research. This guide provides a comprehensive overview of the synthetic strategies to access these molecules, detailed protocols for their biological evaluation, and an analysis of their structure-activity relationships (SAR).

Introduction: The Significance of the Quinolin-2-one Core

Quinolin-2(1H)-one, also known as carbostyril, is a bicyclic heterocyclic compound consisting of a benzene ring fused to a pyridin-2-one ring. This scaffold is present in a variety of natural products and synthetic molecules with a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.[1] The ability to introduce substituents at various positions of the quinoline ring provides a powerful tool for modulating the physicochemical and biological properties of the resulting molecules.

The focus of this guide, 6-substituted 8-methylquinolin-2-ones, has emerged as a particularly interesting area of investigation. The methyl group at the 8-position can influence the conformation and electronic properties of the molecule, while the substituent at the 6-position is often directed towards key interactions with biological targets. Notably, the combination of substituents at these positions has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.[2][3]

Synthetic Strategies for 6-Substituted 8-Methylquinolin-2-ones

The synthesis of 6-substituted 8-methylquinolin-2-ones can be achieved through several established synthetic routes. The choice of method often depends on the desired substituent at the 6-position and the availability of starting materials. Key strategies include the Knorr quinoline synthesis, the Skraup synthesis, and modifications of pre-formed quinolinone cores.

Knorr Quinoline Synthesis

A versatile and widely used method for the synthesis of quinolin-2-ones is the Knorr synthesis. This reaction involves the condensation of a β-ketoester with an aniline derivative, followed by cyclization in the presence of a strong acid. For the synthesis of 8-bromo-6-methylquinolin-2(1H)-one, 2-bromo-4-methylaniline can be reacted with ethyl acetoacetate.[4]

Diagram: Knorr Synthesis of 8-bromo-6-methylquinolin-2(1H)-one

Caption: Knorr synthesis for 8-bromo-6-methylquinolin-2(1H)-one.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. This method can be adapted to produce substituted quinolines which can then be converted to the corresponding quinolin-2-ones. For instance, m-toluidine can be used to produce a mixture of 5- and 7-methylquinoline, which can then be nitrated.[5][6]

Functionalization of a Pre-formed Quinolinone Ring

A common strategy involves the synthesis of a versatile quinolinone intermediate, such as a halogenated derivative, which can then be subjected to various cross-coupling and nucleophilic substitution reactions to introduce a diverse range of substituents at the 6-position. For example, a 6-bromo-8-methylquinolin-2-one can serve as a key intermediate for introducing amino, alkoxy, and other functional groups via palladium-catalyzed cross-coupling reactions.

Diagram: Functionalization of 6-bromo-8-methylquinolin-2-one

Caption: Diversification of the 6-substituent.

Experimental Protocols: Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of key 6-substituted 8-methylquinolin-2-one derivatives.

Synthesis of 6-Bromo-8-methylquinolin-2(1H)-one (Knorr Synthesis)[4]

Step 1: Synthesis of Ethyl 3-((2-bromo-4-methylphenyl)amino)but-2-enoate

-

To a solution of 2-bromo-4-methylaniline (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude anilide.

Step 2: Cyclization to 6-Bromo-8-methylquinolin-2(1H)-one

-

Carefully add the crude anilide from Step 1 to pre-cooled (0-5 °C) concentrated sulfuric acid (10-20 eq by weight) with vigorous stirring, maintaining the temperature below 20 °C.

-

Slowly heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction by TLC or HPLC.

-